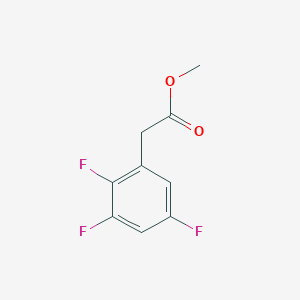
(2,3,5-Trifluorophenyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5-Trifluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,3,5-Trifluorophenyl)acetic acid. One common method is the reaction of (2,3,5-Trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods optimize reaction conditions to achieve higher yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (2,3,5-Trifluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed:
Oxidation: (2,3,5-Trifluorophenyl)acetic acid.
Reduction: (2,3,5-Trifluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,5-Trifluorophenyl)acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated phenyl ring, which can enhance binding affinity and selectivity.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3,5-Trifluorophenyl)acetic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
- (2,4,5-Trifluorophenyl)acetic acid methyl ester
- (2,3,6-Trifluorophenyl)acetic acid methyl ester
Comparison:
- (2,4,5-Trifluorophenyl)acetic acid methyl ester: This compound has fluorine atoms at the 2, 4, and 5 positions, which may result in different chemical reactivity and biological activity compared to (2,3,5-Trifluorophenyl)acetic acid methyl ester.
- (2,3,6-Trifluorophenyl)acetic acid methyl ester: The substitution pattern of fluorine atoms at the 2, 3, and 6 positions can lead to variations in physical properties and reactivity, making it distinct from this compound.
Properties
IUPAC Name |
methyl 2-(2,3,5-trifluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWPFORKNRRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
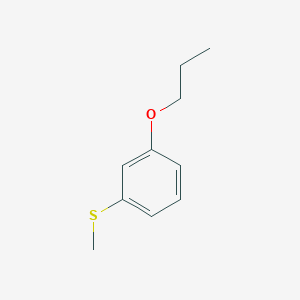
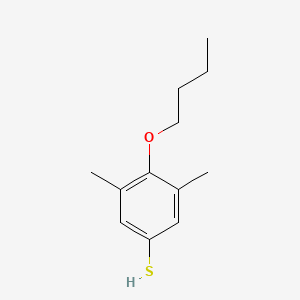
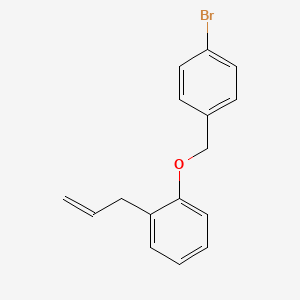
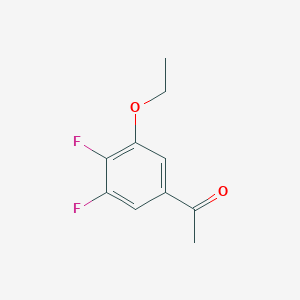
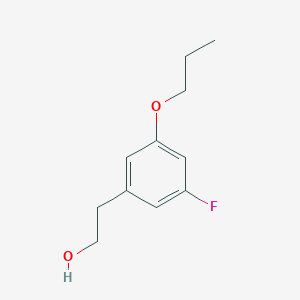
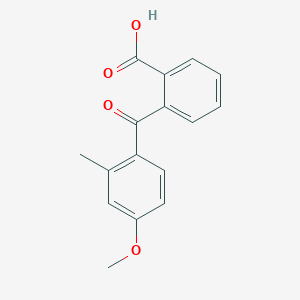
![4-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B7999566.png)
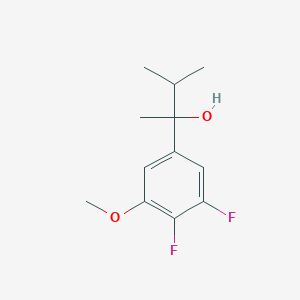


![1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999601.png)
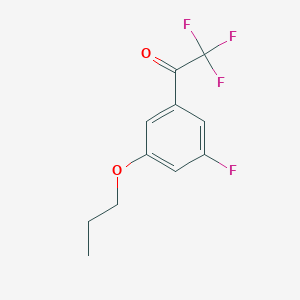
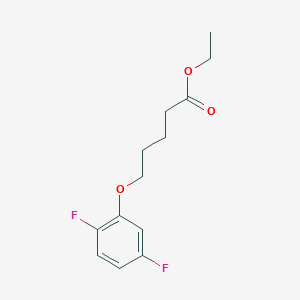
![1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)
